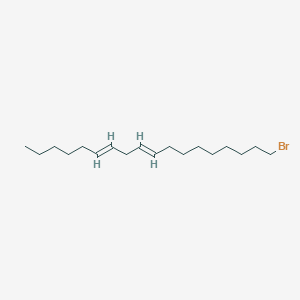
18-Bromo-6,9-octadecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Bromo-6,9-octadecadiene is an organic compound with the molecular formula C18H33Br It is a brominated derivative of octadecadiene, characterized by the presence of a bromine atom at the 18th position and double bonds at the 6th and 9th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18-Bromo-6,9-octadecadiene typically involves the bromination of 6,9-octadecadiene. The reaction is carried out under controlled conditions to ensure selective bromination at the 18th position. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride at a temperature of around 60°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can yield the corresponding azide derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.
Major Products Formed:
Oxidation: Various oxidized derivatives such as aldehydes, ketones, and carboxylic acids.
Reduction: Reduced derivatives such as alkanes and alcohols.
Substitution: Substituted derivatives such as azides and ethers.
Wissenschaftliche Forschungsanwendungen
18-Bromo-6,9-octadecadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 18-Bromo-6,9-octadecadiene involves its interaction with various molecular targets. The bromine atom and the double bonds in the molecule play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets are still under investigation, but its reactivity suggests it may interact with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
6,9-Octadecadiene: The non-brominated parent compound, which lacks the bromine atom at the 18th position.
18-Chloro-6,9-octadecadiene: A chlorinated analogue with similar reactivity but different chemical properties due to the presence of chlorine instead of bromine.
18-Iodo-6,9-octadecadiene: An iodinated analogue with distinct reactivity patterns due to the larger size and different electronegativity of iodine.
Uniqueness: 18-Bromo-6,9-octadecadiene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances the compound’s ability to participate in substitution reactions and affects its overall chemical behavior compared to its non-brominated and other halogenated analogues.
Eigenschaften
IUPAC Name |
(6E,9E)-18-bromooctadeca-6,9-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6+,10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPUFDSMGABKD-AVQMFFATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-60-7 |
Source


|
| Record name | 18-BROMO-6,9-OCTADECADIENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

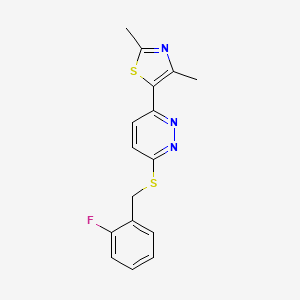
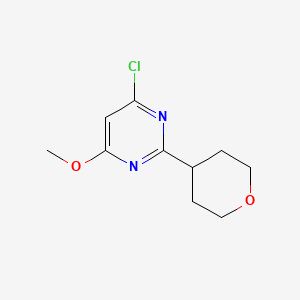
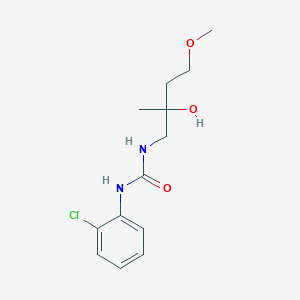
![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2837054.png)
![6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2837056.png)
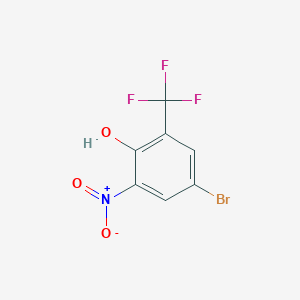
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide](/img/structure/B2837059.png)
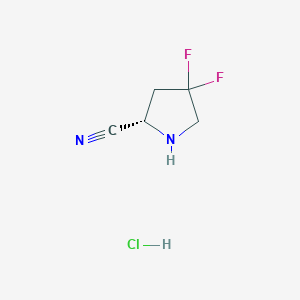
![2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2837063.png)
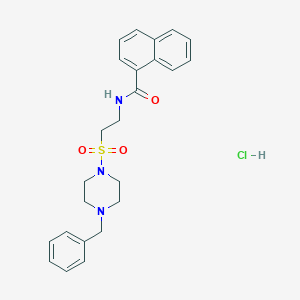
![N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2837066.png)
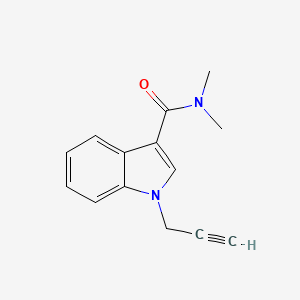
![N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2837070.png)
